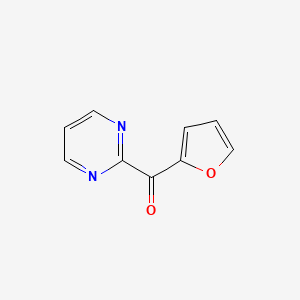

Furan-2-yl(pyrimidin-2-yl)methanone

Description

Furan-2-yl(pyrimidin-2-yl)methanone is a heteroaromatic compound featuring a furan ring linked via a carbonyl group to a pyrimidine moiety. The furan ring contributes electron-rich aromaticity, while the pyrimidine group introduces hydrogen-bonding capabilities due to its nitrogen atoms. The molecular formula is C₉H₆N₂O₂, with a molecular weight of 178.16 g/mol.

Properties

Molecular Formula |

C9H6N2O2 |

|---|---|

Molecular Weight |

174.16 g/mol |

IUPAC Name |

furan-2-yl(pyrimidin-2-yl)methanone |

InChI |

InChI=1S/C9H6N2O2/c12-8(7-3-1-6-13-7)9-10-4-2-5-11-9/h1-6H |

InChI Key |

QAGCBLKHTRCXOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(pyrimidin-2-yl)methanone typically involves the condensation of furan-2-carbaldehyde with pyrimidine-2-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the methanone linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(pyrimidin-2-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives of this compound.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Furan-2-yl(pyrimidin-2-yl)methanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Furan-2-yl(pyrimidin-2-yl)methanone involves its interaction with specific molecular targets, such as protein tyrosine kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Furan-2-yl(pyrimidin-2-yl)methanone with structurally related compounds, focusing on molecular features, physicochemical properties, and inferred biological implications.

Furan-2-yl(phenyl)methanone Derivatives

- Structure : Replaces the pyrimidine ring with a phenyl group.

- Molecular Formula: Typically C₁₁H₈O₂ (e.g., furan-2-yl(phenyl)methanone), with a molecular weight of 172.18 g/mol .

- Derivatives in this class exhibit PTK inhibitory activity, with some compounds matching or exceeding the reference inhibitor genistein .

- Inference: The pyrimidine moiety in this compound may enhance target binding compared to phenyl analogs, though empirical validation is needed.

Benzo[4,5]imidazo[1,2-a]pyrimidin-2-yl Methanones

- Structure: Features a fused imidazo-pyrimidine system (e.g., (7,8-dimethyl-3-phenylbenzo[4,5]imidazo[1,2-a]pyrimidin-2-yl)(phenyl)methanone).

- Molecular Weight : Ranges from ~340–400 g/mol (e.g., 397.47 g/mol for compound 3d) .

- Physicochemical Properties: Higher melting points (e.g., 118.5–228.3°C) due to extended aromaticity and rigidity . Reduced solubility compared to simpler methanones.

Furan-2-yl(quinolin-3-yl)methanone

- Structure: Substitutes pyrimidine with a quinoline ring.

- Molecular Formula: C₁₄H₉NO₂, molecular weight 223.23 g/mol .

- Key Differences: Quinoline’s basic nitrogen and larger aromatic system enhance π-π stacking but may reduce solubility. No direct biological data, but quinoline derivatives are known for antimicrobial and anticancer activities.

Piperazine/Piperidine-Linked Pyrimidinyl Methanones

- Examples: 2-Furyl[4-(2-pyrimidinyl)-1-piperazinyl]methanone (C₁₃H₁₃N₅O₂, MW 287.29 g/mol) . (4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (C₁₆H₁₅ClN₄O, MW 302.10 g/mol) .

- Structural Impact :

Pyridine-Substituted Methanones

- Example: Furan-2-yl(pyridin-3-yl)methanone (C₁₀H₇NO₂, MW 173.17 g/mol) .

- Lower molecular weight may enhance membrane permeability but reduce target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.